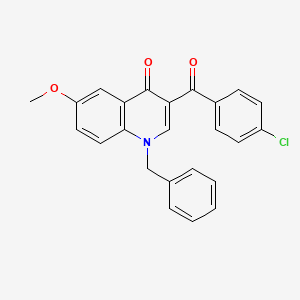

1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

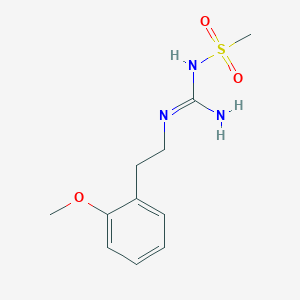

1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H18ClNO3 and its molecular weight is 403.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

1-Benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4(1H)-one and its derivatives have been synthesized through various methods, focusing on their potential cytotoxic activities against cancer cell lines. A study on the synthesis, cytotoxic activity, and fluorescence properties of a set of novel 3-hydroxyquinolin-4(1H)-ones, which are structurally related, highlighted the solid-phase synthesis approach. These compounds were designed based on structure–activity relationship studies and showed varying levels of cytotoxicity in in vitro screenings against different cancer cell lines. Their fluorescence properties were also evaluated, suggesting potential applications in biological imaging and as therapeutic agents (Kadrić et al., 2014).

Fluorescence Derivatization Reagent for Alcohols

In the context of analytical chemistry, derivatives of 6-methoxyquinolin-4(1H)-one, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been found to serve as highly sensitive fluorescence derivatization reagents for the detection of primary and secondary alcohols in high-performance liquid chromatography (HPLC). This application demonstrates the compound’s utility in enhancing the sensitivity and specificity of alcohol detection in complex mixtures, making it a valuable tool for analytical studies in both research and industrial settings (Yoshida et al., 1992).

Photochemical and Photophysical Studies

Studies on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives have revealed insights into the effect of substituents like chloro and methoxy groups on the photocyclization process. These findings have implications for the synthesis of complex quinolinone derivatives and their potential applications in photochemical and photophysical studies, which can be crucial for understanding molecular behaviors under light exposure and for designing molecules with specific light-induced activities (Sakurai et al., 2003).

Crystal Structure Analysis

The crystal structure and X-ray powder diffraction data of similar quinoline derivatives have been investigated to understand the molecular and crystalline organization, which is essential for the development of new materials with specific physical properties. Such studies contribute to the fields of materials science and pharmaceutical development by providing detailed insights into the molecular packing, crystal systems, and potential intermolecular interactions, which can influence the solubility, stability, and bioavailability of drug compounds (Pinilla et al., 2012).

Properties

IUPAC Name |

1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAOEOJXJOUQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465916.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)

![3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2465925.png)

![N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2465930.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465934.png)

![2-(2-Methoxyphenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone](/img/structure/B2465935.png)

![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)